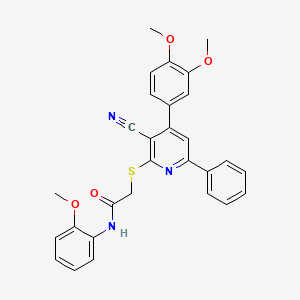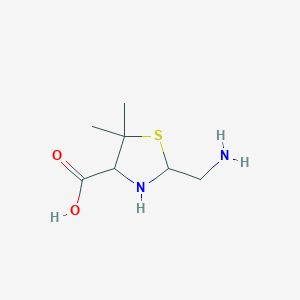![molecular formula C15H16N4 B11770270 2-(4-Aminophenethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11770270.png)
2-(4-Aminophenethyl)-1H-benzo[d]imidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminophenethyl)-1H-benzo[d]imidazol-5-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features an imidazole ring fused with a benzene ring, and it has an aminophenethyl group attached to the imidazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenethyl)-1H-benzo[d]imidazol-5-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. One common method involves the reaction of o-phenylenediamine with 4-aminophenylacetaldehyde under acidic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of catalysts such as copper or palladium can also enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Aminophenethyl)-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinones, oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
2-(4-Aminophenethyl)-1H-benzo[d]imidazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 2-(4-Aminophenethyl)-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors to modulate cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Aminophenyl)-1H-benzo[d]imidazole: Similar structure but lacks the ethyl group.
2-(4-Methylphenyl)-1H-benzo[d]imidazole: Contains a methyl group instead of an amino group.
2-(4-Chlorophenyl)-1H-benzo[d]imidazole: Contains a chlorine atom instead of an amino group
Uniqueness
2-(4-Aminophenethyl)-1H-benzo[d]imidazol-5-amine is unique due to the presence of both the aminophenethyl group and the benzimidazole core. This combination of functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C15H16N4 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
2-[2-(4-aminophenyl)ethyl]-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C15H16N4/c16-11-4-1-10(2-5-11)3-8-15-18-13-7-6-12(17)9-14(13)19-15/h1-2,4-7,9H,3,8,16-17H2,(H,18,19) |
Clave InChI |
ZWAWQNGKGSYBNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCC2=NC3=C(N2)C=C(C=C3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Chloro-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B11770215.png)
![5-Methyl-2-(methylsulfinyl)benzo[d]thiazole](/img/structure/B11770218.png)
![2-Methoxy-4-nitrodibenzo[b,d]furan](/img/structure/B11770225.png)

![1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11770230.png)
![3-Amino-N-(2,5-dimethylphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770237.png)





